Methyl 2-iodobenzenesulfonate
CAS No.: 850078-95-4
Cat. No.: VC5797949
Molecular Formula: C7H7IO3S
Molecular Weight: 298.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850078-95-4 |
|---|---|
| Molecular Formula | C7H7IO3S |
| Molecular Weight | 298.09 |
| IUPAC Name | methyl 2-iodobenzenesulfonate |
| Standard InChI | InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
| Standard InChI Key | SCKPMKHAXKTODG-UHFFFAOYSA-N |
| SMILES | COS(=O)(=O)C1=CC=CC=C1I |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-iodobenzenesulfonate belongs to the class of aryl sulfonate esters, with the molecular formula C₇H₇IO₃S and a molecular weight of 298.06 g/mol. The compound’s structure (Fig. 1) features a benzene ring with a sulfonate ester (-SO₃CH₃) at position 1 and an iodine atom at position 2. The iodine atom’s ortho orientation relative to the sulfonate group influences its reactivity, particularly in oxidation reactions .
Table 1: Key physicochemical properties of Methyl 2-iodobenzenesulfonate
| Property | Value |
|---|---|
| CAS Number | 850078-95-4 |
| Molecular Formula | C₇H₇IO₃S |
| Molecular Weight | 298.06 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Stability | Light-sensitive; requires storage in dark, sealed containers |
X-ray crystallographic studies of related compounds, such as potassium 2-iodoxybenzenesulfonate, reveal polymeric structures stabilized by I=O···I interactions . While direct structural data for Methyl 2-iodobenzenesulfonate is limited, its reduced form, 2-iodosylbenzenesulfonic acid, adopts a heterocyclic configuration under acidic conditions .
Synthesis and Preparation
Direct Esterification of 2-Iodobenzenesulfonic Acid
Methyl 2-iodobenzenesulfonate is synthesized via esterification of 2-iodobenzenesulfonic acid with methanol. The reaction typically employs acidic catalysts (e.g., H₂SO₄) or coupling agents to facilitate the nucleophilic substitution of the sulfonic acid’s hydroxyl group with a methyl group .
Alkylation of Sodium 2-Iodobenzenesulfonate
An alternative route involves the alkylation of sodium 2-iodobenzenesulfonate with methyl iodide in a polar aprotic solvent (e.g., DMF) :
This method offers higher yields (75–85%) and avoids the need for strong acids .
Table 2: Comparison of synthesis methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Direct esterification | 60–70 | Simple setup | Requires acidic conditions |
| Alkylation | 75–85 | High yield; mild conditions | Requires anhydrous solvents |
Chemical Reactivity and Applications
Oxidation to Hypervalent Iodine Derivatives
Methyl 2-iodobenzenesulfonate serves as a precursor to iodine(III) and iodine(V) species. Treatment with dimethyldioxirane (DMDO) oxidizes the iodine center to form pseudocyclic hypervalent iodine(V) reagents (Fig. 2) :
These reagents efficiently oxidize alcohols to ketones, secondary amines to imines, and sulfides to sulfoxides .
Participation in Cyclization Reactions
In cobalt-catalyzed reactions, Methyl 2-iodobenzenesulfonate undergoes cyclization with aldehydes to yield phthalide derivatives, which are key intermediates in natural product synthesis .
Table 3: Representative reactions involving Methyl 2-iodobenzenesulfonate
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | DMDO, CH₂Cl₂, 0°C → RT | Pseudocyclic iodine(V) reagent |
| Cyclization | Co(acac)₂, aldehyde, 80°C | Phthalide derivatives |
| Hazard Category | Precautionary Measures |
|---|---|
| Skin corrosion/Irritation | Wear nitrile gloves and lab coat |
| Eye damage | Use safety goggles |
| Light sensitivity | Store in dark, cool environment |
Recent Research Advancements
Structural Insights from X-Ray Diffraction
A 2018 study resolved the crystal structure of potassium 2-iodoxybenzenesulfonate, a related iodine(V) compound, revealing a polymeric network with I=O···I interactions (Fig. 3) . This finding suggests that Methyl 2-iodobenzenesulfonate’s oxidized forms may exhibit similar supramolecular architectures.
Development of Selective Oxidation Protocols
Recent work demonstrates that adjusting reaction pH during oxidation allows selective synthesis of iodine(III) or iodine(V) species. For example, acidic conditions favor iodine(III) heterocycles, while neutral conditions yield iodine(V) products .
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